molecular formula C8H13N3 B102192 n1-(2-aminoethyl)benzene-1,4-diamine CAS No. 19201-32-2

n1-(2-aminoethyl)benzene-1,4-diamine

Cat. No. B102192
Key on ui cas rn: 19201-32-2
M. Wt: 151.21 g/mol
InChI Key: TVARKMCEMIFLIP-UHFFFAOYSA-N
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Patent
US04381401

Procedure details

A mixture of p-diaminobenzene dihydrochloride (20.1 g, 0.11 mole), 2-oxazolidinone (17.4 g, 0.20 mole) and 100 ml of 2-(2-methoxyethoxy)ethanol was heated to 189° C. in an oil bath while being vigorously stirred mechanically. After two and one-half hours, all gas evolution had ceased and the dark purple reaction mixture was allowed to cool to room temperature. Most of the solvent was removed in vacuo while applying heat (95° C./10 mm Hg) to give a viscous, dark purple oil. After dissolution of the crude triamine dihydrochloride in 100 ml of a 10 percent aqueous sodium hydroxide solution, the free amine was extracted with three portions of chloroform. During the extraction, solid sodium chloride was added to help break up the emulsion which formed. The combined chloroform portions were dried over anhydrous potassium carbonate and filtered. After removal of the solvent in vacuo, approximately 20 g of the crude amine was obtained as a dark yellow oil. Kugelrohr distillation (bulb to bulb) at 160° C. to 190° C. (0.1 mm Hg) afforded a 29 percent yield of the triamine as a pale yellow oil. The product structure was confirmed by spectral studies.
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
triamine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.O1[CH2:15][CH2:14][NH:13]C1=O.COCCOCCO>[OH-].[Na+]>[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][CH2:15][CH2:14][NH2:13])=[CH:6][CH:5]=1 |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
20.1 g
Type
reactant
Smiles
Cl.Cl.NC1=CC=C(C=C1)N
Name
Quantity
17.4 g
Type
reactant
Smiles
O1C(NCC1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
COCCOCCO
Step Two
Name
triamine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
189 °C
Stirring
Type
CUSTOM
Details
while being vigorously stirred mechanically
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed in vacuo
TEMPERATURE
Type
TEMPERATURE
Details
while applying heat (95° C./10 mm Hg)
CUSTOM
Type
CUSTOM
Details
to give a viscous, dark purple oil
EXTRACTION
Type
EXTRACTION
Details
the free amine was extracted with three portions of chloroform
EXTRACTION
Type
EXTRACTION
Details
During the extraction, solid sodium chloride
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
formed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform portions were dried over anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 120.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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